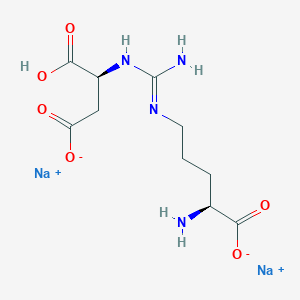
Argininosuccinic acid disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argininosuccinic acid disodium is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline and aspartic acid into arginine. This compound is essential for the detoxification of ammonia in the liver and is involved in the synthesis of nitric oxide, a vital signaling molecule in the body .
準備方法
Synthetic Routes and Reaction Conditions
Argininosuccinic acid disodium can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that express the necessary enzymes for the urea cycle. The fermentation broth is then processed to isolate and purify the compound .
化学反応の分析
Types of Reactions
Argininosuccinic acid disodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce arginine and fumarate.
Oxidation: It can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and specific enzymes like argininosuccinate lyase.
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Major Products
Hydrolysis: Produces arginine and fumarate.
Oxidation: Leads to the formation of various oxidized derivatives and reactive oxygen species.
科学的研究の応用
Argininosuccinic acid disodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of the urea cycle and related metabolic pathways.
Biology: Investigated for its role in nitric oxide synthesis and its impact on cellular signaling.
Medicine: Studied for its potential therapeutic applications in treating urea cycle disorders and other metabolic conditions.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health
作用機序
Argininosuccinic acid disodium exerts its effects primarily through its role in the urea cycle. It is cleaved by the enzyme argininosuccinate lyase to produce arginine and fumarate. Arginine is then further metabolized to produce nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response .
類似化合物との比較
Similar Compounds
Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness
Argininosuccinic acid disodium is unique due to its dual role in both the urea cycle and nitric oxide synthesis. This dual functionality makes it a critical compound for both detoxification of ammonia and regulation of blood flow and immune response .
特性
分子式 |
C10H16N4Na2O6 |
|---|---|
分子量 |
334.24 g/mol |
IUPAC名 |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChIキー |
NIOYXHIHRCWMMB-USPAICOZSA-L |
異性体SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
正規SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


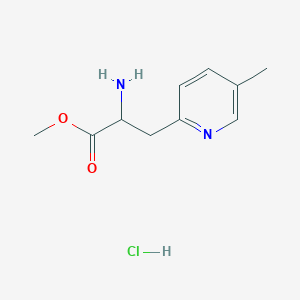
![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)

![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)
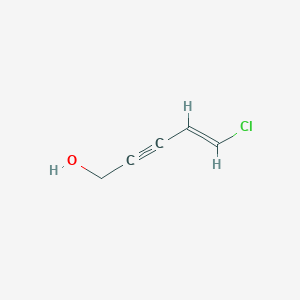
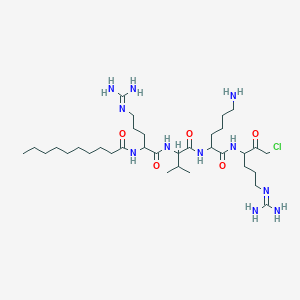
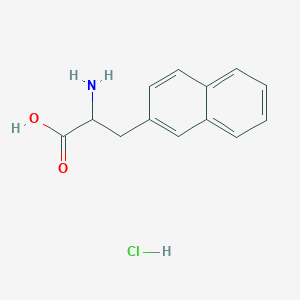
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
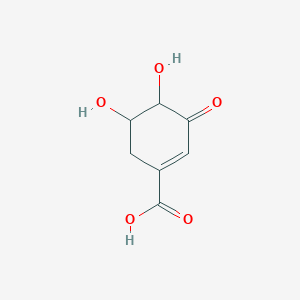
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)
